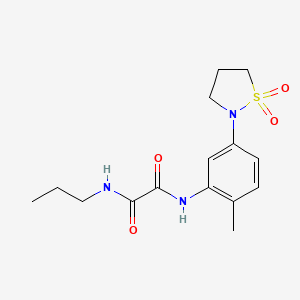
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Organic Synthesis and Boron Chemistry
Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide falls into this category. Researchers use it for nucleophilic and amidation reactions to synthesize other valuable compounds .
Drug Synthesis and Protection of Diols
Boronic acid compounds, such as N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide, are commonly employed to protect diols during drug synthesis. They find applications in asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. These compounds contribute significantly to pharmaceutical research and development .
Enzyme Inhibition and Ligand Design
Boric acid compounds, including N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide, serve as enzyme inhibitors and specific ligands. Researchers explore their potential in drug discovery and design. These compounds may have applications in treating tumors, microbial infections, and even as anticancer agents .
Fluorescent Probes and Sensing Applications
Boronic acid derivatives can act as fluorescent probes for detecting specific molecules. N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide could be used to identify hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. Its unique properties make it valuable for biosensing applications .
Stimulus-Responsive Drug Carriers
Boronic ester bonds, found in compounds like N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide, are ideal for constructing stimulus-responsive drug carriers. These carriers can release drugs in response to changes in pH, glucose levels, or ATP concentration. They hold promise for targeted drug delivery and controlled release .
Biocompatible Drug–Polymer Coupling
Researchers explore borate linkages for constructing drug carriers. These carriers, based on boronic ester bonds, exhibit simple construction conditions and good biocompatibility. They can load anticancer drugs, insulin, and genes. The formation and cleavage of boronic ester bonds allow precise control over drug release .
Mécanisme D'action
Target of Action
The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
It is known that the compound interacts with cdk2, potentially influencing its activity and thus affecting the cell cycle .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related to cell cycle regulation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacological effect .
Result of Action
Given its interaction with CDK2, it is plausible that the compound could influence cell division and proliferation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Propriétés
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-7-16-14(19)15(20)17-13-10-12(6-5-11(13)2)18-8-4-9-23(18,21)22/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVYSNRMJFSVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)
![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)
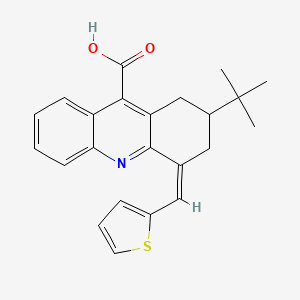
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2602683.png)
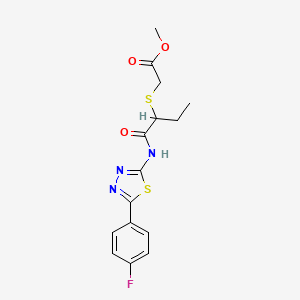
![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)
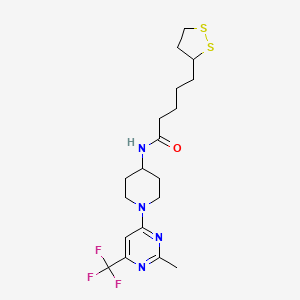
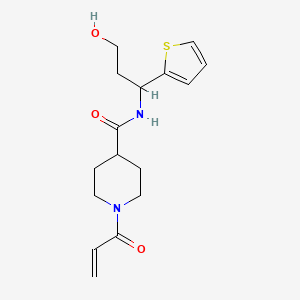
![N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2602689.png)
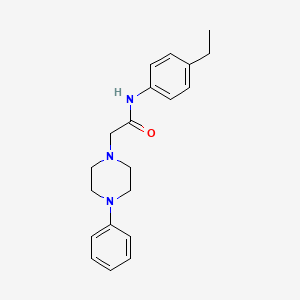
![1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602693.png)
![N-(4-ethylphenyl)-2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2602694.png)
